3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide
Description
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide is a benzamide derivative featuring an aminomethyl group at the 3-position of the benzene ring and a cyclopropylmethyl substituent on the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or ligands for biological targets .
Properties
IUPAC Name |
3-(aminomethyl)-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-10-2-1-3-11(6-10)12(15)14-8-9-4-5-9/h1-3,6,9H,4-5,7-8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUGYMPWIZAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions. For example, benzoic acid can be reacted with cyclopropylmethylamine in the presence of a dehydrating agent like thionyl chloride to form N-(cyclopropylmethyl)benzamide.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction. This involves the reaction of N-(cyclopropylmethyl)benzamide with formaldehyde and a secondary amine, such as dimethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Reactivity
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide has the molecular formula . The compound's structure can be represented by the InChI key ZEZICIUPDCLBRU-UHFFFAOYSA-N, and its canonical SMILES notation is CC1=C(C=C(C=C1)N)C(=O)NCC2CC2. The chemical reactivity of this compound can be explored through various reactions typical of amines and amides.
Medicinal Chemistry Applications
Research indicates that compounds similar to this compound exhibit significant biological activity. Derivatives of this compound have been studied as inhibitors of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease. These inhibitors demonstrate potential for modulating amyloid precursor protein processing, thereby influencing amyloid plaque formation. The structural features of this compound contribute to interactions with various biological targets, enhancing their therapeutic potential.
Ebola Virus Entry Inhibitors
4-(aminomethyl)benzamide derivatives have been discovered as potent small molecule inhibitors of Ebola virus entry . Several hit compounds, including a set of the substituted 4-(aminomethyl)benzamides, have been shown to inhibit entry of both EBOV and MARV pseudovirions . One of the 4-(aminomethyl)benzamides, designated as CBS1118 , was found to have EC50 values < 10 μM for both EBOV and MARV, suggesting that this compound has broad-spectrum antifiloviral activity .
Anti-malarial Activity
A series of new 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds were designed, synthesized, and evaluated in vitro against two parasites (Plasmodium falciparum and Leishmania donovani) . The biological results showed antimalarial activity with IC50 values in the sub and µM range . The in vitro cytotoxicity of these new aza polyaromatic derivatives was also evaluated on human HepG2 cells . One compound was found to be one of the most potent and promising antimalarial candidates with a ratio of cytotoxic to antiprotozoal activities of 83.67 against the P. falciparum CQ-sensitive strain 3D7 . In addition, another derivative was also identified as the most interesting antimalarial compound with a selectivity index (SI) of 17.28 on the W2 P. falciparum CQ-resistant strain .
Therapeutic Potential
Benzamide compounds have strong smooth muscle relaxing action and show hypotensive action and cerebral and coronary vasodilating action like conventional calcium antagonists, as well as long-lasting renal and peripheral circulation improving action . Unlike calcium antagonists, they permit oral administration to suppress vascular contraction caused by various agonists and are useful as a strong and long-acting agent for prophylaxis and treatment of circulatory diseases in coronary, cerebral, renal, and peripheral arteries, as a therapeutic agent for hypertension, angina pectoris, and renal and peripheral circulation disorder, an inhibitor of cerebral vasospasm and the like . Moreover, the compound of the present invention is useful as a therapeutic agent for asthma .
Data Table
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to bulkier tert-butyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) . Aminomethyl vs. Methyl: The 3-aminomethyl group likely improves hydrogen-bonding capacity and solubility relative to simple methyl substituents .
Sulfonamide analogs (e.g., 3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide) differ in acidity and bioavailability compared to benzamides .
Synthetic Complexity :
- Multi-step syntheses are common for derivatives with heterocycles (e.g., oxadiazoles in ), whereas simpler benzamides are often prepared via direct amidation .
Pharmacological and Industrial Relevance
- The cyclopropylmethyl group may mimic morphinan-derived structures in opioid ligands .
- Intermediate Utility : Derivatives such as N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide () are used in synthesizing fluorinated drug candidates, suggesting similar applications for the target compound .
- Safety Profiles : Sulfonamide analogs () require careful toxicity evaluation, whereas benzamides generally exhibit favorable pharmacokinetic properties .
Biological Activity
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This compound features a unique structural configuration that includes an aminomethyl group and a cyclopropylmethyl substituent, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound's structure can be represented by the InChI key ZEZICIUPDCLBRU-UHFFFAOYSA-N, and its canonical SMILES notation is CC1=C(C=C(C=C1)N)C(=O)NCC2CC2. This compound's distinctive features include:
- Aminomethyl Group : Enhances binding affinity to biological targets.
- Cyclopropylmethyl Substituent : Provides steric hindrance, affecting the compound's reactivity and selectivity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a BACE1 inhibitor. BACE1 plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid plaques associated with Alzheimer's disease. The inhibition of this enzyme can potentially modulate APP processing and reduce amyloid plaque accumulation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of aminomethyl-derived BACE1 inhibitors, including analogues of this compound. These studies utilized parallel synthesis to evaluate various structural modifications and their effects on biological activity:
-
Structure-Activity Relationships :
- Compounds with modifications to the cyclopropylmethyl group exhibited varying degrees of potency against BACE1.
- The addition of electron-withdrawing groups improved both potency and pharmacokinetic properties, enhancing brain penetration.
-
In Vivo Studies :
- In animal models, selected analogues demonstrated significant reductions in brain Aβ levels after administration, indicating effective BACE1 inhibition.
- For instance, one analogue was dosed subcutaneously in mice, showing robust lowering of Aβ levels at higher doses, highlighting its therapeutic potential for Alzheimer's disease treatment .
The mechanism by which this compound exerts its effects involves binding to the active site of BACE1, thereby preventing substrate access and subsequent cleavage of APP. Additionally, the compound may interact with other molecular targets due to its structural features, leading to diverse biological effects.
| Mechanism | Target | Effect |
|---|---|---|
| BACE1 Inhibition | Beta-secretase | Reduces amyloid plaque formation |
| HBV Core Protein Interaction | Hepatitis B Virus | Inhibits nucleocapsid assembly |
| Enzyme Interaction | Various enzymes | Modulates activity in metabolic pathways |
Q & A
Q. What experimental designs validate epigenetic modulation by this compound?
- Methodological Answer : Chromatin immunoprecipitation (ChIP) assays measure histone acetylation (e.g., Ac-H3/H4) at gene promoters (e.g., RELN or GAD67) in neuronal cells . Dose-response studies (e.g., 15–120 µmol/kg in rodents) assess brain-region selectivity, paired with RNA-seq to identify differentially expressed genes. Negative controls (e.g., HDAC-null cells) and positive controls (e.g., vorinostat) ensure assay validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
